molecular formula C11H14ClNO2 B5757996 N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide

N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide

Cat. No.: B5757996
M. Wt: 227.69 g/mol
InChI Key: XPKQAAYDCBIBGS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-chloro-4-methoxyaniline+2-methylpropanoyl chlorideThis compound\text{3-chloro-4-methoxyaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} 3-chloro-4-methoxyaniline+2-methylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-2-methylpropanamine.

    Substitution: Formation of N-(3-azido-4-methoxyphenyl)-2-methylpropanamide or N-(3-thio-4-methoxyphenyl)-2-methylpropanamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-methylpropanamine: Similar structure but with an amine group instead of an amide.

    N-(3-chloro-4-methoxyphenyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(3-chloro-4-methoxyphenyl)-2-methylpropanol: Similar structure but with an alcohol group instead of an amide.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the amide moiety, allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7(2)11(14)13-8-4-5-10(15-3)9(12)6-8/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQAAYDCBIBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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